4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a bromophenyl group, a pyridinyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves a multi-step process:
Formation of the Hexahydroquinoline Core: The initial step involves the cyclization of appropriate precursors to form the hexahydroquinoline core. This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a bromination reaction. This can be done by treating the hexahydroquinoline intermediate with bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Pyridinyl Group: The pyridinyl group is attached via a nucleophilic substitution reaction. This involves reacting the brominated intermediate with a pyridine derivative under basic conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromophenyl group. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other substituents. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to the observed effects. Further studies are needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.
4-(3-Fluorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure with a fluorine atom instead of a bromine atom.
4-(3-Methylphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
The uniqueness of 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in the presence of the bromophenyl group. This group can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.
Properties
CAS No. |
476483-04-2 |
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Molecular Formula |
C22H20BrN3O2 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20BrN3O2/c1-13-19(22(28)26-16-7-4-10-24-12-16)20(14-5-2-6-15(23)11-14)21-17(25-13)8-3-9-18(21)27/h2,4-7,10-12,20,25H,3,8-9H2,1H3,(H,26,28) |
InChI Key |
BZRSVVWLTDYTND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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